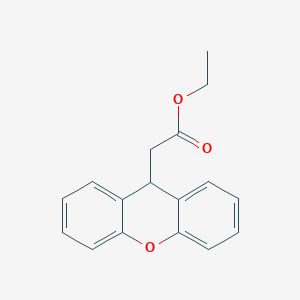Ethyl (9H-xanthen-9-yl)acetate
CAS No.: 218281-09-5
Cat. No.: VC20577832
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 218281-09-5 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | ethyl 2-(9H-xanthen-9-yl)acetate |
| Standard InChI | InChI=1S/C17H16O3/c1-2-19-17(18)11-14-12-7-3-5-9-15(12)20-16-10-6-4-8-13(14)16/h3-10,14H,2,11H2,1H3 |
| Standard InChI Key | SJFDWQOIOVCUPG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1C2=CC=CC=C2OC3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl (9H-xanthen-9-yl)acetate belongs to the xanthene family, a class of heterocyclic compounds featuring a dibenzopyran scaffold. The molecule comprises a xanthene ring system (a tricyclic structure with two benzene rings fused to a central oxygen-containing pyran ring) substituted at the 9-position with an acetoxyethyl group. The ester functional group (–OCOOCH₂CH₃) introduces polarity and reactivity, influencing solubility and interaction with biological targets .
Molecular Characteristics
-
Molecular Formula: C₁₇H₁₆O₃
-
Molecular Weight: 268.30 g/mol (calculated)
-
IUPAC Name: Ethyl 2-(9H-xanthen-9-yl)acetate
-
Structural Features: The xanthene core provides planar aromaticity, while the ethyl acetate side chain enhances steric bulk and modulates electronic properties .
Table 1: Comparative Analysis of Xanthene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl (9H-xanthen-9-yl)acetate | 677326-79-3 | C₁₇H₁₆O₃ | 268.30 | Ethyl acetate |
| Ethyl 9H-xanthene-9-carboxylate | 7401-03-8 | C₁₆H₁₄O₃ | 254.28 | Carboxylate ester |
| 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate | 820210-81-9 | C₁₈H₁₇NO₄ | 311.33 | Formamido, ethyl acetate |
The ethyl acetate moiety in Ethyl (9H-xanthen-9-yl)acetate distinguishes it from simpler xanthene esters, such as Ethyl 9H-xanthene-9-carboxylate, by introducing a methylene spacer between the xanthene ring and the ester group . This structural modification enhances conformational flexibility, potentially improving binding affinity in host-guest interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Ethyl (9H-xanthen-9-yl)acetate typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. A representative pathway includes:
-
Xanthene Core Preparation: Xanthene is synthesized via acid-catalyzed cyclization of diphenyl ether derivatives .
-
Acetylation: The 9-position of xanthene is acetylated using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
-
Esterification: The resulting acetylated intermediate is reacted with ethanol under acidic conditions to yield the ethyl ester .
Key Reaction Conditions:
-
Temperature: 0–25°C (to minimize side reactions)
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance yield and purity. For example, a plug-flow reactor system achieves 85–90% conversion by maintaining precise stoichiometric ratios of xanthene and acetylating agents. Post-synthesis purification involves flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Applications in Scientific Research
Organic Synthesis Intermediate
Ethyl (9H-xanthen-9-yl)acetate serves as a precursor for fluorescent dyes and photoactive materials. Its xanthene core absorbs in the UV-vis range (λₐᵦₛ ≈ 350 nm), making it suitable for designing light-harvesting systems . Recent studies have functionalized the ester group via hydrolysis to produce carboxylic acid derivatives for coordination chemistry .
Interaction Studies and Mechanistic Insights
Host-Guest Chemistry
Ethyl (9H-xanthen-9-yl)acetate forms inclusion complexes with cyclodextrins due to its hydrophobic xanthene moiety. Isothermal titration calorimetry (ITC) reveals binding constants (Kₐ) of 10³–10⁴ M⁻¹, suggesting utility in supramolecular catalysis.
Photophysical Properties
Time-resolved fluorescence spectroscopy indicates an excited-state lifetime (τ) of 2.4 ns in acetonitrile, with a quantum yield (Φ) of 0.45. These metrics are comparable to rhodamine derivatives, positioning the compound as a cost-effective alternative in imaging applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume